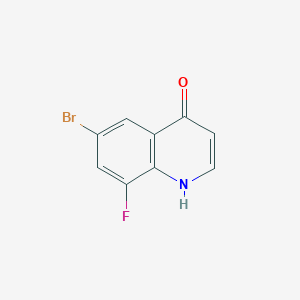

6-Bromo-8-fluoroquinolin-4-ol

説明

Significance of Quinoline (B57606) Derivatives as Privileged Scaffolds

The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. orientjchem.orgnih.gov This designation stems from its recurring presence in a multitude of pharmacologically active compounds. orientjchem.orgnih.gov

Historical Context and Broad Pharmacological Relevance of the Quinoline Nucleus

The journey of quinoline in pharmacology began with the isolation of quinine (B1679958) from cinchona bark, which was used to treat malaria as early as 1630. globalresearchonline.net The first isolation of quinoline itself was by Friedlieb Ferdinand Runge from coal tar in 1834. nih.gov Since then, the quinoline core has been integral to the development of a wide array of therapeutic agents. nih.govresearchgate.net Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, anti-inflammatory, antiviral, and antifungal properties. orientjchem.orgrsc.orgbiointerfaceresearch.com Notable drugs containing the quinoline core include the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent topotecan. rsc.org

Role of Halogenation in Modulating Quinoline Bioactivity

The introduction of halogen atoms—such as fluorine, chlorine, and bromine—into the quinoline scaffold is a critical strategy for modulating its biological activity. researchgate.net Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the presence of a trifluoromethyl group can enhance a compound's lipophilicity, which is crucial for membrane permeability. The position and nature of the halogen substituent can drastically alter the pharmacological profile of the quinoline derivative, sometimes leading to enhanced potency or novel biological activities. scispace.comtandfonline.com For example, studies have shown that fluoro-substituted quinolones can be more active than their non-fluorinated counterparts. tandfonline.com

Specific Focus on Quinolines with Bromine and Fluorine Substituents

The combination of bromine and fluorine substituents on a quinoline ring creates a unique electronic and steric environment, often leading to compounds with distinct and potent biological properties. Bromoquinolines are important intermediates in the synthesis of other functionalized quinolines. nih.gov The presence of both bromine and fluorine can enhance the efficacy of the molecule against various cancer cell lines and microbial strains. The specific placement of these halogens is crucial; for example, the introduction of a fluorine atom can enhance biological activity. researchgate.net This dual halogenation strategy is a key area of research for developing new therapeutic agents.

Overview of 6-Bromo-8-fluoroquinolin-4-ol within the Quinoline Family

Within the diverse family of halogenated quinolines, this compound has emerged as a compound of significant interest. Its specific substitution pattern confers unique chemical properties that make it a valuable tool in both synthetic chemistry and drug discovery.

Research Interest as a Synthetic Building Block and Intermediate

This compound is increasingly utilized as a versatile synthetic building block and intermediate. google.com Its structure allows for a variety of chemical transformations, making it a key precursor in the synthesis of more complex molecules. For instance, it can be used in the preparation of bromo-substituted quinolines that are intermediates in the synthesis of therapeutics for Hepatitis C virus (HCV) infection. google.com The hydroxyl group at the 4-position and the halogen atoms at the 6- and 8-positions provide multiple reactive sites for further functionalization. evitachem.com Research has demonstrated its use in creating a range of derivatives with potential applications in medicinal chemistry. google.com

Emerging Therapeutic and Research Applications

The unique structural features of this compound have prompted investigations into its potential therapeutic applications. Halogenated quinolines, in general, are explored for their anticancer and antimicrobial properties. mdpi.com Specifically, derivatives of this compound are being studied as potential inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are implicated in cancer. google.com The compound serves as a scaffold for developing new molecules with enhanced biological activity, highlighting its importance in contemporary drug discovery research.

Properties of this compound

| Property | Value |

| CAS Number | 1019016-22-8 lookchem.comaablocks.com |

| Molecular Formula | C9H5BrFNO aablocks.com |

| Molecular Weight | 242.047 g/mol lookchem.com |

| Boiling Point (Predicted) | 368.7±37.0 °C lookchem.com |

| Density (Predicted) | 1.784±0.06 g/cm3 lookchem.com |

Structure

3D Structure

特性

IUPAC Name |

6-bromo-8-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEWJCNNJOEGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Pathways to 6-Bromo-8-fluoroquinolin-4-ol

The synthesis of the this compound core can be achieved through several strategic approaches, primarily involving the construction of the quinoline (B57606) ring system from appropriately substituted precursors.

Approaches Involving Bromination and Fluorination of Quinoline Precursors

The introduction of bromine and fluorine onto a pre-existing quinoline-4-ol scaffold represents a direct, albeit potentially challenging, synthetic route. Direct halogenation of quinolin-4-ol itself is often complicated by issues of regioselectivity, leading to a mixture of products. A more controlled approach involves the use of a quinoline precursor already bearing one of the desired halogens. For instance, the bromination of an 8-fluoroquinolin-4-ol precursor would be a plausible strategy. The directing effects of the existing fluorine atom and the hydroxyl group would influence the position of the incoming bromine electrophile. Similarly, the fluorination of a 6-bromoquinolin-4-ol (B142416) precursor could be explored, although electrophilic fluorination reactions can be less straightforward and often require specialized reagents. The precise conditions, including the choice of halogenating agent (e.g., N-bromosuccinimide for bromination), solvent, and temperature, are critical in directing the reaction to the desired 6-bromo-8-fluoro product and maximizing its yield.

Preparations Utilizing Skraup Synthesis and Related Reactions

The Skraup synthesis and its variations offer a classical and versatile method for constructing the quinoline ring system. nih.govmdpi.comnih.goviipseries.orgnih.gov In the context of this compound, this would typically involve the reaction of a suitably substituted aniline (B41778), namely 4-bromo-2-fluoroaniline (B1266173), with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. chemicalbook.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. nih.gov

Table 1: Key Quinoline Synthesis Reactions

| Reaction Name | Precursors | Key Features |

| Skraup Synthesis | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | Forms the quinoline ring in a one-pot reaction. nih.govmdpi.comnih.govchemicalbook.com |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters | Condensation followed by cyclization to form 4-hydroxyquinolines. rsc.org |

| Gould-Jacobs Reaction | Anilines, alkoxymethylenemalonates | A series of reactions leading to 4-hydroxyquinoline-3-carboxylic esters. organic-chemistry.orgmdpi.com |

The conditions for the Skraup reaction are typically harsh, and the yields can be variable depending on the specific substrates and the control of the reaction temperature. researchgate.net

Formation from Substituted Anilines and Phenols

The Gould-Jacobs reaction provides a powerful tool for the synthesis of 4-hydroxyquinolines from substituted anilines. organic-chemistry.orgmdpi.com This method involves the reaction of an aniline, in this case, 4-bromo-2-fluoroaniline, with an alkoxymethylenemalonate derivative, such as diethyl ethoxymethylenemalonate. atlantis-press.comresearchgate.net The initial reaction forms an anilinomethylenemalonate intermediate, which upon thermal cyclization, typically in a high-boiling solvent like diphenyl ether, yields the corresponding ethyl 4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation of this ester would furnish the desired this compound. prepchem.com

Another important named reaction for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis. rsc.org This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of the target molecule, 4-bromo-2-fluoroaniline would be reacted with a suitable β-ketoester. The reaction conditions, particularly the temperature, can influence the regioselectivity of the cyclization, leading to either 4-hydroxy or 2-hydroxyquinoline (B72897) derivatives.

Functionalization and Derivatization Strategies

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs.

Synthesis of Alcohol Derivatives (e.g., 2-(6-bromo-8-fluoroquinolin-4-yl)propan-2-ol, (±)-l-(6-bromo-8-fluoroquinolin-4-yl)ethanol)

The hydroxyl group at the 4-position of this compound can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). This transformation yields 6-bromo-4-chloro-8-fluoroquinoline (B1518182), a key intermediate that is susceptible to nucleophilic substitution at the 4-position.

The synthesis of alcohol derivatives can be achieved by reacting this 4-chloro intermediate with appropriate Grignard reagents. For example, the synthesis of 2-(6-bromo-8-fluoroquinolin-4-yl)propan-2-ol would involve the reaction of 6-bromo-4-chloro-8-fluoroquinoline with an excess of methylmagnesium bromide. The Grignard reagent would add to the C4 position, and upon aqueous workup, the corresponding tertiary alcohol would be formed.

Similarly, the synthesis of (±)-l-(6-bromo-8-fluoroquinolin-4-yl)ethanol could be accomplished by reacting 6-bromo-4-chloro-8-fluoroquinoline with acetaldehyde, followed by reduction of the resulting ketone. Alternatively, a more direct approach would involve the reaction with a suitable organometallic reagent, such as vinylmagnesium bromide, followed by hydration of the resulting vinyl derivative.

Incorporation into Complex Heterocyclic Systems

The reactivity of the this compound core allows for its incorporation into more complex, fused heterocyclic systems. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions enable the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkynyl groups, which can then participate in subsequent cyclization reactions to form fused ring systems.

Furthermore, the 4-hydroxyl group can be utilized in condensation reactions with various bifunctional reagents to construct new heterocyclic rings fused to the quinoline core. For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles could lead to the formation of pyrano-, thiopyrano-, or pyridino-fused quinoline derivatives. The specific reaction conditions and the nature of the coupling partners would dictate the structure of the resulting complex heterocyclic system.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinolinols

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.orgchemistrysteps.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho or para to a suitable leaving group, typically a halide. masterorganicchemistry.compressbooks.pub

In the context of halogenated quinolinols, the inherent electron-deficient nature of the pyridine (B92270) ring within the quinoline system facilitates SNAr reactions. For a molecule like this compound, the reactivity of the halogen substituents is a key consideration. The rate of the SNAr reaction is influenced by the electronegativity of the leaving group, as the rate-determining step is the initial attack by the nucleophile. youtube.com Consequently, the highly electronegative fluorine atom at the C-8 position is generally a better leaving group in SNAr reactions compared to the bromine atom at the C-6 position. youtube.comyoutube.com This allows for selective substitution at the C-8 position.

The reaction can be performed with a variety of nucleophiles, including alkoxides, thiolates, and amines, to introduce diverse functional groups onto the quinoline core. youtube.com For instance, reacting this compound with a nucleophile like sodium methoxide (B1231860) would be expected to yield 6-Bromo-8-methoxyquinolin-4-ol. The presence of the hydroxyl group at C-4 may require protection depending on the reaction conditions and the nucleophile used.

| Nucleophile | Expected Product | Typical Conditions |

|---|---|---|

| Sodium Methoxide (NaOMe) | 6-Bromo-8-methoxyquinolin-4-ol | Methanol, Reflux |

| Ammonia (NH₃) | 8-Amino-6-bromoquinolin-4-ol | Aqueous Ammonia, High Temperature, Pressure |

| Sodium Thiophenoxide (NaSPh) | 6-Bromo-8-(phenylthio)quinolin-4-ol | DMF, 100 °C |

Palladium-Catalyzed Coupling Reactions of Brominated Quinoline Moieties

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-6 position of this compound is an ideal handle for such transformations, including the renowned Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.govnih.gov

The Suzuki-Miyaura coupling, in particular, is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Applying this to this compound, the C-6 bromine can be coupled with various aryl or vinyl boronic acids to generate more complex structures. The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., Toluene, Dioxane, DMF) is crucial for achieving high yields and can be tailored to the specific substrates. wikipedia.org This reaction's tolerance for a wide range of functional groups makes it highly valuable. researchgate.net

| Boronic Acid | Expected Product | Catalyst System | Base/Solvent |

|---|---|---|---|

| Phenylboronic acid | 8-Fluoro-6-phenylquinolin-4-ol | Pd(PPh₃)₄ | Na₂CO₃ / Toluene-Ethanol-H₂O |

| 4-Methoxyphenylboronic acid | 8-Fluoro-6-(4-methoxyphenyl)quinolin-4-ol | PdCl₂(dppf) | K₂CO₃ / Dioxane-H₂O |

| Vinylboronic acid pinacol (B44631) ester | 8-Fluoro-6-vinylquinolin-4-ol | Pd(OAc)₂ with SPhos | K₃PO₄ / Toluene |

Chan-Lam Coupling and Related Carbon-Heteroatom Bond Formations

The Chan-Lam coupling reaction provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts. wikipedia.org This reaction typically involves the coupling of an aryl boronic acid with an amine or an alcohol. organic-chemistry.org It offers a complementary approach to the palladium-catalyzed Buchwald-Hartwig amination. A key advantage of the Chan-Lam coupling is that it can often be conducted under mild conditions, at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

While the classic Chan-Lam reaction couples a boronic acid with a nucleophile, its principles can be extended to reactions where the brominated quinoline itself acts as the electrophilic partner, especially in Ullmann-type couplings, which also use copper catalysts. For instance, this compound could potentially be coupled with various amines, phenols, or other N-H or O-H containing compounds in the presence of a copper catalyst (e.g., CuI, Cu(OAc)₂) and a ligand (e.g., 1,10-phenanthroline) to form C-N or C-O bonds at the C-6 position.

| Nucleophile | Expected Product | Catalyst/Ligand | Typical Conditions |

|---|---|---|---|

| Morpholine | 8-Fluoro-6-(morpholin-4-yl)quinolin-4-ol | CuI / L-proline | K₂CO₃, DMSO, 90 °C |

| Phenol | 8-Fluoro-6-phenoxyquinolin-4-ol | Cu₂(OTf)₂•C₆H₆ / Phenanthroline | Cs₂CO₃, Toluene, 110 °C |

Microwave-Assisted Synthesis Techniques for Quinoline Derivatives

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, enabling rapid, efficient, and often higher-yielding reactions compared to conventional heating methods. mdpi.commdpi.com The application of microwave irradiation can significantly reduce reaction times from hours to minutes for the synthesis and functionalization of heterocyclic compounds, including quinolines. nih.govasianpubs.org

This technique can be applied to accelerate the reactions discussed in the previous sections. For example, SNAr reactions on this compound can be performed in a microwave reactor to achieve faster conversions and potentially cleaner reaction profiles. mdpi.com Similarly, palladium-catalyzed couplings like the Suzuki reaction and copper-catalyzed reactions like the Chan-Lam coupling can benefit from microwave heating, often allowing for lower catalyst loadings and shorter reaction times. nih.gov The ability to rapidly screen reaction conditions makes microwave synthesis a valuable tool for optimizing the derivatization of the this compound scaffold.

| Reaction | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Suzuki: this compound + Phenylboronic acid | 8-12 hours | 10-30 minutes |

| SNAr: this compound + Morpholine | 12-24 hours | 15-45 minutes |

Medicinal Chemistry and Drug Discovery Applications

Development of Quinoline-Based Therapeutic Agents

Exploration for Antifungal Properties

The search for novel antifungal agents is a critical area of research due to the rise of resistant fungal strains. While quinoline (B57606) derivatives have been broadly investigated for antimicrobial properties, specific studies focusing on the antifungal activity of 6-Bromo-8-fluoroquinolin-4-ol are not extensively detailed in current literature. However, research into structurally related compounds provides some context. For instance, derivatives of quinazoline (B50416), a heterocyclic compound related to quinoline, have been evaluated for their effects against plant pathogenic fungi, showing that the core structure can be a basis for developing antifungal agents. researchgate.net The mechanisms of antifungal action for many chemical agents involve the disruption of the fungal cell membrane's structure and function or the inhibition of protein and nucleic acid synthesis. nih.gov Further investigation is required to determine if this compound possesses any significant activity against clinically relevant fungi.

Investigations in Anti-inflammatory and Antiviral Agents

Chronic inflammation is a key factor in numerous diseases, making the development of new anti-inflammatory drugs a priority. Certain quinoline and quinazoline derivatives have shown promise in this area. For example, some quinazoline compounds have been found to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory mediator. researchgate.net

In the realm of antiviral research, the quinoline scaffold has been a building block for various therapeutic agents. While broad-spectrum antiviral activity for this compound is not specifically documented, the potential of related structures in targeted antiviral applications, such as anti-HIV research, is noteworthy.

Other Therapeutic Prospects (e.g., Antimalarial, Anticonvulsant, Anti-HIV, Antileishmanial, Antioxidant, Anti-asthmatic, Cardiotonic, Anthelmintic, Antiprotozoal, Anti-Alzheimer, Antipsychotic, Antiglaucoma)

The versatile quinoline ring system has been explored for a wide array of therapeutic applications. Although specific data for this compound across all these fields is limited, research on related quinoline derivatives highlights the potential of this chemical class.

Anti-HIV Activity: The quinolone scaffold, a close relative of quinolin-4-ol, has been a foundation for developing potent anti-HIV agents. Specifically, certain 6-aminoquinolone derivatives have demonstrated highly effective inhibition of HIV replication. nih.gov These compounds were found to act at a post-integration step in the viral life cycle, representing a different mechanism from many existing antiretroviral drugs. nih.gov This suggests that the quinoline core is a viable starting point for designing new anti-HIV therapies.

Antileishmanial and Antiprotozoal Activity: Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. New treatments are urgently needed due to issues like toxicity and resistance with current drugs. nih.gov Research has shown that fluoroquinoline derivatives can possess significant antileishmanial activity. nih.gov One such derivative, 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine (GF1061), was effective against both Leishmania infantum and Leishmania amazonensis, showing a high selectivity index against the parasite's amastigote form compared to mammalian cells. nih.gov The mechanism of action involved inducing alterations in the parasite's mitochondrial membrane and increasing reactive oxygen species production. nih.gov These findings underscore the potential of the fluoroquinoline scaffold in developing new antiprotozoal drugs.

Anti-Alzheimer Activity: Alzheimer's disease is a complex neurodegenerative disorder. nih.gov The development of multi-target-directed ligands is a promising strategy. explorationpub.com While phenolic compounds and other scaffolds have been a major focus for their potential to inhibit amyloid-β aggregation and reduce oxidative stress, specific research linking this compound to anti-Alzheimer's applications is not prominent. nih.govexplorationpub.com

The table below summarizes the therapeutic potential of the broader quinoline/fluoroquinoline chemical class based on studies of its derivatives.

| Therapeutic Area | Scaffold/Derivative Class | Key Findings |

| Anti-HIV | 6-Aminoquinolones | Highly effective in inhibiting HIV replication at a post-integration step in the viral cycle. nih.gov |

| Antileishmanial | Fluoroquinolines | Effective against Leishmania species with a high selectivity index; mechanism involves mitochondrial disruption. nih.gov |

| Anti-inflammatory | Quinazolines (Related Class) | Some derivatives inhibit the production of the inflammatory mediator TNF-α. researchgate.net |

| Antifungal | Quinazolines (Related Class) | Derivatives have shown activity against plant pathogenic fungi. researchgate.net |

Biological Activity and Mechanisms of Action

Effects on Cellular Signaling Pathways and Gene Expression Modulation

There is no available information detailing the effects of 6-Bromo-8-fluoroquinolin-4-ol on cellular signaling pathways or its capacity to modulate gene expression.

Enzyme Inhibition Studies

No published studies were found that specifically investigate the inhibitory action of this compound against the enzymes listed below.

Cytochrome P450 (CYP450) Enzyme Inhibition and Drug Metabolism Considerations

Information regarding the potential of this compound to inhibit Cytochrome P450 enzymes is not available.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

There are no data on the inhibitory activity of this compound against Indoleamine 2,3-Dioxygenase 1.

Kinase Inhibition (e.g., RET Tyrosine Kinase, Tyrosine Kinase, Pim-1 Kinase, CDC25, WEE1/MYT1, Aurora A, CDK1, CDK4/6)

While the quinoline (B57606) scaffold is common in many kinase inhibitors, specific inhibitory data for this compound against RET Tyrosine Kinase, Tyrosine Kinase, Pim-1 Kinase, CDC25, WEE1/MYT1, Aurora A, CDK1, or CDK4/6 are not documented in the available literature. The compound has been used as a starting material for the synthesis of ATM and DNA-PK inhibitors, but its own kinase inhibition profile is not described. google.com

Catechol O-Methyltransferase (COMT) Inhibition

There is no information regarding the inhibitory effects of this compound on Catechol O-Methyltransferase.

Cellular and Molecular Responses

Impact on Ergosterol (B1671047) Biosynthesis (for antifungal activity)

There is currently no available research data detailing the impact of this compound on the ergosterol biosynthesis pathway in fungi. Ergosterol is a critical component of fungal cell membranes and a common target for antifungal drugs. However, studies specifically investigating this compound's ability to inhibit or otherwise affect the enzymes involved in ergosterol production have not been published.

Interaction with Mycobacterial Proteins (e.g., DNA gyrase, QcrB T313I, InhA, DprE1, MmpL3)

No specific data exists in the reviewed literature describing the interaction between this compound and key mycobacterial protein targets. Fluoroquinolones, as a class, are well-known for their inhibitory effects on bacterial DNA gyrase. However, the specific binding affinity, inhibitory concentration, and mechanism of interaction for this compound with Mycobacterium tuberculosis DNA gyrase have not been characterized.

Similarly, there are no published findings on the activity of this compound against other vital mycobacterial proteins such as QcrB (a component of the electron transport chain), InhA (involved in mycolic acid biosynthesis), DprE1 (essential for arabinogalactan (B145846) synthesis), or MmpL3 (a mycolic acid transporter).

Due to the absence of specific research data, a data table detailing these interactions cannot be generated at this time.

Structure Activity Relationship Sar Studies

Influence of Halogen Substituents on Biological Potency and Selectivity

Halogen atoms, such as fluorine, chlorine, and bromine, play a significant role in modulating the pharmacological properties of quinoline (B57606) derivatives. Their introduction can affect factors like lipophilicity, electronic distribution, and metabolic stability, thereby influencing the compound's interaction with biological targets.

Fluorine (F): The presence of a fluorine atom, particularly at the C-6 and C-8 positions, has been shown to be beneficial for antibacterial activity. slideshare.netpharmacy180.com For instance, a fluoro group at C-6 can enhance cell wall penetration and increase the inhibition of DNA gyrase, a key bacterial enzyme. youtube.com In some cases, an additional fluorine at C-8 can further improve drug absorption and half-life. youtube.com However, it may also increase the risk of drug-induced photosensitivity. youtube.com In the context of anticancer activity, fluorine substitution can also be advantageous. mdpi.com

Bromine (Br): Bromine substitution has also been explored. For example, 7-bromo-8-hydroxyquinoline displayed high antigrowth activity against Gram-negative bacteria. nih.gov Swapping a bromine substituent for other groups like nitro or cyano significantly alters the photochemical and photophysical properties of the quinoline chromophore. nih.gov

Chlorine (Cl): A chlorine atom at the C-7 position is considered essential for the antimalarial activity of 4-aminoquinolines, as it increases the basicity of the ring structure and inhibits hemozoin formation. youtube.com Chlorine at the C-6 position can also result in an active antibacterial compound. slideshare.net

The specific combination and position of halogen substituents are critical. For instance, in a series of organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents, the substitution pattern of halogens had a minor impact on their cytotoxic activity, with the exception of the unsubstituted 8-hydroxyquinoline compounds. acs.org

| Halogen | Position | Influence on Biological Activity | Reference |

|---|---|---|---|

| Fluorine | C-6 | Enhances antibacterial activity by increasing cell wall penetration and DNA gyrase inhibition. | slideshare.netyoutube.com |

| Fluorine | C-8 | Improves drug absorption and half-life, but may increase photosensitivity. Offers good potency against gram-negative pathogens. | pharmacy180.comyoutube.com |

| Bromine | C-7 | Demonstrated high antigrowth activity against Gram-negative bacteria in 8-hydroxyquinoline derivatives. | nih.gov |

| Chlorine | C-7 | Essential for antimalarial activity in 4-aminoquinolines. | youtube.com |

| Chlorine | C-6 | Contributes to antibacterial activity. | slideshare.net |

Impact of Substitutions at Different Positions of the Quinoline Ring (e.g., C-3, C-4, C-5, C-6, C-7, C-8)

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the quinoline ring.

C-2 Position: Introduction of substituents at this position generally reduces antibacterial activity. slideshare.net However, in some contexts, 2-substituted quinolines have shown antileishmanial activity. nih.gov

C-3 Position: Modification of a carboxylic acid group at the C-3 position typically leads to a decrease in antibacterial activity. pharmacy180.com However, replacement with an isothiazolo group has been shown to significantly enhance in vitro antibacterial activity. pharmacy180.comyoutube.com For certain anticancer agents, a substituent at the C-3 position of the quinoline ring is critical for activity. researchgate.net

C-4 Position: The 4-oxo group is generally considered essential for the antibacterial activity of quinolones. pharmacy180.comyoutube.com The dialkylamino side chain at the C-4 position is crucial for the antimalarial activity of 4-aminoquinolines. youtube.com

C-5 Position: The incorporation of an amino group at the C-5 position can result in an active antibacterial compound. slideshare.net The order of activity for antibacterial agents at this position is generally NH2 > CH3 > F, H > OH. pharmacy180.com

C-6 Position: As mentioned, a fluorine atom at C-6 significantly enhances antibacterial activity. slideshare.net Other electron-withdrawing substituents at this position can also increase the activity of HIV-1 reverse transcriptase inhibitors. researchgate.net

C-7 Position: The introduction of a piperazine (B1678402) or other aminopyrrolidine moieties at the C-7 position is essential for the broad-spectrum antibacterial activity of many quinolones. slideshare.netyoutube.com For antimalarial 4-aminoquinolines, a chlorine atom at C-7 is crucial. youtube.com

C-8 Position: Any substitution at the C-8 position in 4-aminoquinolines tends to abolish their antimalarial activity. youtube.com However, for antibacterial quinolones, a fluoro substituent at C-8 provides good potency against Gram-negative pathogens, while a methoxy (B1213986) group is active against Gram-positive bacteria. pharmacy180.com

| Position | Favorable Substituents for Specific Activities | Unfavorable Substituents | Reference |

|---|---|---|---|

| C-2 | Generally, substitution reduces antibacterial activity. | Methyl, Hydroxy | slideshare.netpharmacy180.com |

| C-3 | Isothiazolo group (antibacterial), certain substituents for anticancer activity. | Modification of carboxylic acid group (antibacterial). | pharmacy180.comresearchgate.net |

| C-4 | 4-oxo group (antibacterial), Dialkylamino side chain (antimalarial). | Replacement with 4-thioxo or sulphonyl group. | pharmacy180.comyoutube.com |

| C-5 | Amino group (antibacterial). | - | slideshare.netpharmacy180.com |

| C-6 | Fluorine (antibacterial), Electron-withdrawing groups (HIV-1 RT inhibition). | - | slideshare.netresearchgate.net |

| C-7 | Piperazine, Aminopyrrolidines (antibacterial), Chlorine (antimalarial). | - | slideshare.netyoutube.comyoutube.com |

| C-8 | Fluorine (antibacterial against Gram-negative), Methoxy (antibacterial against Gram-positive). | Any substitution for antimalarial 4-aminoquinolines. | pharmacy180.comyoutube.com |

Role of Hydroxylic Functionality in Bioactivity and Metabolism

The hydroxyl group (-OH) is a key functional group in many biologically active quinoline derivatives, including 4-hydroxyquinolines.

4-Hydroxyquinoline and its derivatives are known to exhibit a range of biological activities, including antimicrobial and potential neuroprotective effects. targetmol.comnih.gov The 4-hydroxy-2-quinolinone scaffold is considered a "privileged structure" in drug discovery, appearing in compounds with antibacterial, anti-inflammatory, anticancer, and neuroprotective properties. mdpi.com

The hydroxyl group can participate in hydrogen bonding with biological targets, which can be crucial for binding affinity. It also influences the compound's solubility and metabolic profile. For instance, the presence of a hydroxyl group on a substituent at the tertiary nitrogen of 4-aminoquinolines can reduce the toxicity of the compound. youtube.com

Effects of Alkyl, Amino, Nitro, and Other Functional Groups on Activity

Alkyl Groups: Alkyl substitution at the N-1 position is essential for the activity of quinolone antibacterials, with lower alkyl groups like methyl, ethyl, and cyclopropyl (B3062369) conferring greater potency. slideshare.net However, the addition of a methyl group at the C-3 position of 4-aminoquinolines decreases antimalarial activity. youtube.com

Amino Groups: As previously noted, an amino group at C-5 is beneficial for antibacterial activity. slideshare.net The nature of the amino group is also important. For example, 4-aminoquinoline (B48711) derivatives are a major class of antimalarial drugs. youtube.com In a study of 8-hydroxyquinoline derivatives, those with amino substituents showed potent antimicrobial and antioxidant activities. nih.gov

Nitro Groups: The introduction of a nitro group can have varied effects. In some 8-hydroxyquinoline derivatives, a nitro group led to strong antibacterial activity against specific strains. nih.gov However, in other cases, swapping a bromine for a nitro group rendered the compound photochemically insensitive. nih.gov The cytotoxicity of quinoline derivatives against Caco-2 cell lines was found to be influenced by the presence of a nitro group. brieflands.com

SAR in Specific Biological Contexts

The structure-activity relationships of quinoline derivatives are often highly dependent on the specific biological target or disease context.

Antimicrobial Activity: For antibacterial quinolones, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential, and it must be fused to an aromatic ring. slideshare.net As detailed above, substitutions at N-1, C-5, C-6, C-7, and C-8 are critical for potency and spectrum of activity. slideshare.netpharmacy180.com

Anticancer Activity: The quinoline scaffold is a key component of many anticancer agents. arabjchem.org 2,4-disubstituted quinoline derivatives, for instance, have shown excellent anticancer results through various mechanisms. arabjchem.org The introduction of a carboxamide linkage at different positions within the quinoline framework has been an effective strategy for enhancing anticancer potency. nih.gov

Antitubercular Activity: Quinoline derivatives are promising scaffolds for the development of new antitubercular drugs. nih.govresearchgate.net For example, certain quinoline-isoxazole-based compounds have exhibited submicromolar activity against replicating Mycobacterium tuberculosis. acs.org In a series of isatin-tethered quinolines, specific substitutions led to potent activity against multi- and extensively drug-resistant M. tuberculosis. nih.gov

Enzyme Inhibition: Quinoline-based compounds can inhibit a variety of enzymes. nih.gov For instance, certain quinoline derivatives are potent inhibitors of HIV-1 reverse transcriptase, with electron-withdrawing substituents at the C-6 position enhancing activity. researchgate.net Others have been developed as inhibitors of epidermal growth factor receptor (EGFR) kinase for cancer therapy. mdpi.comnih.gov

Computational Studies and Molecular Modeling

In Silico Approaches to Quinoline (B57606) Derivative Design

In silico or computer-aided drug design (CADD) encompasses a variety of computational methods that are essential in the design and development of new chemical entities. benthamdirect.com For quinoline derivatives, these approaches allow for the visualization of ligand-target binding, prediction of key interaction sites, and estimation of binding affinities, thereby guiding the synthesis of more potent and selective molecules. benthamdirect.com

Prediction of Interactions with Biological Targets

Computational models are frequently used to predict how quinoline derivatives will interact with specific biological macromolecules. This is crucial for understanding their potential therapeutic effects and mechanisms of action.

CYP450 Enzymes : The cytochrome P450 (CYP450) superfamily of enzymes is central to drug metabolism. In silico studies are performed to predict whether quinoline derivatives might act as inhibitors of these enzymes, which is important for avoiding adverse drug-drug interactions. researchgate.net Quantum approaches and other computational methods are used to study the interactions between quinoline derivatives and CYP450 enzymes. researchgate.net Automated docking, for instance, has been used to validate CYP450 pharmacophore and protein homology models. harvard.edu

Matrix Metalloproteinase-2/9 (MMP-2/9) : MMPs, particularly MMP-2 and MMP-9, are implicated in cancer cell invasion and metastasis through the degradation of the extracellular matrix. spandidos-publications.com Computational studies, including molecular docking, are used to investigate the inhibitory potential of quinoline derivatives against these enzymes. nih.govresearchgate.net For example, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that substituents on the quinoline core significantly influence their inhibitory activity (IC50) against MMP-2 and MMP-9. nih.gov Docking simulations help to elucidate the binding modes of these compounds within the active sites of MMP-2 and MMP-9, revealing key interactions that contribute to their inhibitory effects. researchgate.net

N-Myristoyl Transferase (NMT) : NMT is an enzyme that has been identified as a promising target for both antifungal and anticancer therapies. researchgate.net Virtual screening and docking-based methods have been successfully employed to identify novel quinoline and other heterocyclic compounds that inhibit NMT. nih.govddg-pharmfac.net A common inhibitory mechanism identified through these studies is the formation of a salt bridge between a positively charged group on the inhibitor and the negatively charged C-terminus of the enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, 3D-QSAR models are developed to understand how steric and electrostatic fields of the molecules influence their therapeutic activity, such as anti-cancer properties. mdpi.comnih.gov

These models are built using a database of quinoline compounds with known activities. biointerfaceresearch.com The resulting models, often validated through internal and external statistical methods, can reliably predict the activity of newly designed compounds. mdpi.comnih.gov For example, a 3D-QSAR model for quinoline derivatives as anti-gastric cancer agents showed robust correlation coefficients (R² > 0.9) and predictive power (Q² > 0.6). nih.gov Such models provide contour maps that indicate regions where modifications to the molecular structure could enhance or decrease activity, guiding the design of more potent derivatives. mdpi.comnih.gov

| QSAR Model Metrics for Quinoline Derivatives nih.gov | |

| Metric | Value |

| R² (Coefficient of Determination) | 0.913 |

| Q² (Cross-validated R²) | 0.625 |

| r²ext (External Validation) | 0.875 |

| Steric Field Contribution | 51.5% |

| Electrostatic Field Contribution | 48.5% |

Molecular Docking Simulations to Elucidate Binding Modes

Molecular docking is a key computational tool used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method helps in understanding the binding affinity and the interaction patterns between the ligand and the active site of the receptor. nih.gov For quinoline derivatives, docking studies have been performed against a wide range of biological targets, including various kinases, reverse transcriptase, and enzymes involved in cancer progression. nih.govnih.govnih.gov

The results of docking simulations are often expressed as a docking score, which estimates the binding energy; a more negative score typically indicates a stronger binding affinity. nih.govrjptonline.org These simulations reveal specific interactions, such as hydrogen bonds and π-stacking, with key amino acid residues in the target's active site, providing a rationale for the observed biological activity. nih.govnih.gov For instance, docking of newly designed quinoline derivatives into the active site of serine/threonine protein kinase helped to validate findings from 3D-QSAR models and confirm their potential as anticancer agents. mdpi.comnih.gov

| Example Docking Scores for Quinoline Derivatives Against HIV Reverse Transcriptase tubitak.gov.tr | |

| Compound ID | Docking Score (kcal/mol) |

| Compound 4 (Pyrimidine-containing) | -10.675 |

| Rilpivirine (Standard Drug) | -9.89 |

| Elvitegravir (Standard Drug) | -8.54 |

Quantum Approaches in Lead Optimization

Lead optimization is the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. criver.com Quantum mechanical (QM) methods are increasingly used in this phase of drug discovery. These approaches provide a more accurate description of the electronic structure of molecules compared to classical molecular mechanics. researchgate.net

For quinoline derivatives, QM calculations can be used to determine properties like charge distribution and heats of formation, which are crucial for understanding their reactivity and interaction with biological targets. mdpi.com In the context of lead optimization, quantum approaches have been applied to study the inhibition of CYP450 enzymes by quinoline derivatives, providing insights that can guide the design of molecules with a lower potential for drug-drug interactions. researchgate.net Quantum modeling has also been used in conjunction with QSAR and docking to design novel anti-tubercular agents based on the quinoline scaffold. nih.gov

Prediction of Molecular Properties Relevant to Bioavailability and Efficacy

Beyond predicting target interactions, computational tools are vital for assessing the "drug-likeness" of a compound. This involves predicting properties related to Absorption, Distribution, Metabolism, and Excretion (ADME), as well as potential toxicity (ADMET). researchgate.net Online web servers and software like SwissADME, admetSAR, and QikProp are commonly used to calculate these properties for quinoline derivatives. benthamdirect.comtandfonline.comresearchgate.net

These tools predict a range of parameters, including oral bioavailability, plasma protein binding, and potential for crossing the blood-brain barrier. benthamdirect.com By evaluating these properties in silico, researchers can prioritize the synthesis of compounds that are more likely to have favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental studies. researchgate.netresearchgate.net This early-stage assessment is crucial for the successful development of effective and safe therapeutic agents. benthamdirect.com

Preclinical Research and Therapeutic Potential

In Vitro Efficacy Studies (e.g., Cytotoxicity against Cancer Cell Lines, Antimicrobial Susceptibility Testing)

No specific data from in vitro efficacy studies for 6-Bromo-8-fluoroquinolin-4-ol could be located. While research on other substituted quinolines has demonstrated cytotoxic effects against various cancer cell lines, no such information is available for this particular compound. Similarly, its potential as an antimicrobial agent has not been reported in the reviewed literature.

In Vivo Efficacy Studies (e.g., Xenograft Models)

There is no available information from in vivo efficacy studies, such as those using xenograft models, to assess the therapeutic potential of this compound in a living organism.

Assessment of Selectivity and Cytotoxicity Against Normal Cells

The selectivity of a compound for cancer cells over normal, healthy cells is a critical factor in its therapeutic potential. However, no studies assessing the cytotoxicity of this compound against normal cell lines have been found.

Metabolic Stability and Clearance Profiles in Preclinical Models

Information regarding the metabolic stability and clearance profiles of this compound in preclinical models is not available. Understanding how a compound is metabolized and eliminated from the body is crucial for its development as a drug.

Synergistic Effects with Existing Therapies

There are no published studies investigating the potential synergistic effects of this compound when used in combination with existing therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-Bromo-8-fluoroquinolin-4-ol, and how do substituent positions influence reaction efficiency?

- Methodological Answer : Utilize quinoline scaffold functionalization via sequential halogenation. For example, fluorination at position 8 may precede bromination at position 6, leveraging fluorine's electron-withdrawing effects to direct electrophilic substitution . Alternatively, Suzuki-Miyaura coupling could introduce aryl boronic acids (as in ) to pre-halogenated intermediates. Monitor regioselectivity using thin-layer chromatography (TLC) and optimize reaction conditions (e.g., temperature, catalysts) to minimize dihalogenated byproducts.

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how do halogen atoms complicate data interpretation?

- Methodological Answer :

- NMR : Use -NMR to identify aromatic protons; -NMR detects fluorine environments. Bromine's quadrupole moment may cause signal splitting, while fluorine's electronegativity shifts neighboring proton resonances downfield .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks () and isotopic patterns (distinct for Br/F).

- IR Spectroscopy : Identify hydroxyl (O–H stretch, ~3200 cm) and C–Br/F vibrations (500-700 cm) .

Q. How can researchers ensure purity of this compound, given its halogenated structure?

- Methodological Answer : Employ column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) to separate halogenated isomers. Recrystallization in ethanol/water mixtures improves purity. Validate via HPLC (≥95% purity threshold) and compare retention times with known standards .

Advanced Research Questions

Q. How can contradictions in reaction yields during bromine/fluorine introduction at positions 6 and 8 be resolved?

- Methodological Answer : Contradictions often arise from competing halogenation pathways. Design experiments to:

- Vary reaction order (fluorination before bromination or vice versa).

- Introduce protecting groups (e.g., acetyl for -OH) to block undesired sites .

- Use kinetic vs. thermodynamic control (e.g., low-temperature bromination to favor position 6). Monitor intermediates via LC-MS to identify bottlenecks .

Q. What strategies optimize regioselective bromine/fluorine introduction on the quinoline scaffold?

- Methodological Answer :

- Directing Groups : Install temporary groups (e.g., -NO) to steer electrophilic substitution.

- Metal-Mediated Coupling : Use palladium catalysts for cross-coupling reactions with pre-functionalized boronic acids (see for analogous boronic acid handling) .

- Computational Modeling : Predict substituent effects using DFT calculations to guide synthetic routes .

Q. How do bromine and fluorine substituents electronically influence this compound's reactivity in further derivatization?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine's inductive effect deactivates the ring, reducing electrophilic substitution but enhancing nucleophilic attack at electron-deficient positions.

- Steric Effects : Bromine's larger size may hinder access to adjacent reactive sites. Test reactivity via model reactions (e.g., nitration, sulfonation) and analyze products via -NMR/X-ray crystallography .

Q. How should stability studies be designed to assess degradation pathways of this compound under storage?

- Methodological Answer : Conduct accelerated stability testing:

- Expose samples to heat (40–60°C), humidity (75% RH), and UV light.

- Monitor degradation via HPLC-MS to identify breakdown products (e.g., dehalogenation or hydroxylation). Store at 0–6°C in amber vials to mitigate thermal/photo degradation, as recommended for similar halogenated compounds .

Q. What methods validate the absence of dihalogenated isomers in synthesized this compound?

- Methodological Answer :

- HPLC with UV/Vis Detection : Compare retention times against synthesized or commercial dihalogenated standards.

- GC-MS : Analyze volatile derivatives (e.g., trimethylsilyl ethers) to distinguish isomers.

- X-Ray Crystallography : Confirm regiochemistry unambiguously, as demonstrated for related quinoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。